![molecular formula C15H13N3O5 B5549898 methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)

methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

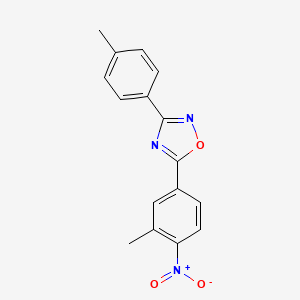

Synthesis Analysis

The synthesis of related compounds involves intricate reactions that yield products with distinct molecular configurations and bonding patterns. For instance, a series of dihydropyrazolo[3,4-b]pyridin-6-ones were prepared through cyclization involving 5-amino-1-aryl-3-methylpyrazoles and Meldrum's acid benzylidene derivatives in nitrobenzene, showcasing the methodological approach to synthesizing complex nitrogen-containing heterocycles (Quiroga et al., 1998).

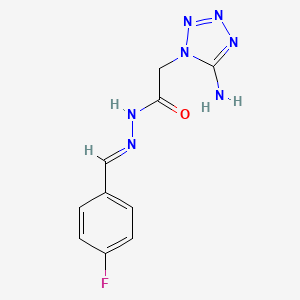

Molecular Structure Analysis

The crystal and molecular structures of related compounds have been determined using X-ray diffraction and DFT quantum chemical analysis. For example, the structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine was determined, highlighting the alternation of partially single and double bonds within the six-membered heterocycle, contributing to our understanding of molecular geometry and electron distribution (Rybakov et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving such compounds often result in the formation of complexes with unique properties. For instance, the reaction of 5-chloro-2-nitrobenzoic acid with silver oxide and 3-methyl-2-aminopyridine yields a mononuclear silver(I) complex, showcasing the reactivity and complex formation capabilities of compounds within this chemical class (Wang & Shi, 2011).

Physical Properties Analysis

The study of related compounds reveals significant insights into their physical properties. For instance, vibrational spectra and crystal structure analysis provide details on the molecular conformation and dynamics, essential for understanding the compound's behavior in different physical contexts (Kucharska et al., 2013).

Chemical Properties Analysis

Chemical properties are critical for understanding the reactivity and interactions of such compounds. For example, the reaction of 2-aminobenzimidazole, aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine, in the presence of p-toluenesulfonic acid (p-TSA), demonstrates the synthesis capabilities and the role of catalysts in forming complex chemical structures (Jadhav et al., 2018).

Applications De Recherche Scientifique

Hydrogen Bonding in Molecular Structures

Research has shown that molecules exhibiting polarized structures, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, form intricate hydrogen-bonded chains and sheets, which are essential for understanding molecular interactions and designing new materials (Portilla et al., 2007).

Synthesis and Structural Analysis

The synthesis process involving related compounds, such as the creation of chlorantraniliprole from 3-methyl-2-nitrobenzoic acid, underlines the importance of understanding stepwise chemical reactions for developing target compounds with specific properties (Chen Yi-fen et al., 2010).

Crystallography and Molecular Geometry

Studies on compounds like 2-amino-4-methylpyridinium 2-nitrobenzoate highlight the role of crystallography in determining molecular geometry and the significance of hydrogen bonds in forming crystal structures, which are crucial for material science and drug design (Muralidharan et al., 2013).

Optical Properties and Material Science

Investigations into the optical properties of compounds, as seen in the study of poly(p-benzamide)s bearing oligothiophene, offer insights into how molecular design influences material characteristics, opening avenues for developing new electronic and photonic devices (Takagi et al., 2013).

Cytotoxic Properties

Research on complexes, such as the silver(I) complex with 5-chloro-2-nitrobenzoate, explores the cytotoxic properties of novel compounds, which is fundamental for the development of new therapeutic agents (Wang and Shi, 2011).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems. If it were used as a reagent in a chemical reaction, its mechanism of action would depend on how it reacts with other chemicals .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[(6-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-9-4-3-5-13(16-9)17-14(19)10-6-11(15(20)23-2)8-12(7-10)18(21)22/h3-8H,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTCPYSLGYBVGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)